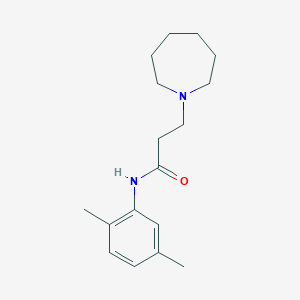
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine and isoindole derivatives often involves reactions between specific precursors such as ethyl cyanoacetate, cyanoacetamide, or amino acid esters with various catalysts and conditions to form pyrrole or pyrrolidine rings (Dawadi & Lugtenburg, 2011; Jones et al., 1990). These methods highlight the importance of selecting appropriate starting materials and conditions for the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate" has been studied using techniques like X-ray diffraction, revealing details about their conformation, hydrogen bonding, and overall geometry (Xu et al., 2006). Such analyses are crucial for understanding the chemical behavior and potential applications of these molecules.
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine and isoindole derivatives can be complex, with outcomes depending on the specific functional groups and reaction conditions (Buev et al., 2017). These compounds participate in reactions such as the Mannich reaction, cycloadditions, and acylations, leading to a variety of products with potential biological and industrial applications.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystal structure, have been documented (He, 2010). These properties are influenced by molecular structure and are important for the practical handling and application of these chemicals.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and electronic structure are determined by computational and spectroscopic methods (Evecen et al., 2011). Studies on similar compounds provide insights into their potential chemical behaviors, interactions, and applications in synthesis and material science.
Propriétés
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)ethyl pyrrolidine-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-14-13-6-2-1-5-12(13)11-17(14)9-10-20-15(19)16-7-3-4-8-16/h1-2,5-6H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKSUVQQZNNAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SCCN2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-3-{1-[(dimethylamino)sulfonyl]piperidin-3-yl}propanamide](/img/structure/B5671986.png)
![2-methylimidazo[1,2-c]quinazolin-3-yl acetate](/img/structure/B5671987.png)



![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5672007.png)
![1,3-dimethyl-6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672012.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5672017.png)



![1-[2-(4-chlorophenyl)ethyl]-5-(3-propyl-1,2,4-oxadiazol-5-yl)-2-piperidinone](/img/structure/B5672043.png)
![3-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine](/img/structure/B5672053.png)
![N~4~-[(3,5-dimethylisoxazol-4-yl)methyl]-6-ethyl-N~4~,5-dimethylpyrimidine-2,4-diamine](/img/structure/B5672076.png)